An In-depth Technical Guide to 4-Tert-butyl-6-chloropyrimidine: Synthesis, Properties, and Applications
An In-depth Technical Guide to 4-Tert-butyl-6-chloropyrimidine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-tert-butyl-6-chloropyrimidine, a key intermediate in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights grounded in established chemical principles.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of biologically active compounds, including nucleobases and numerous pharmaceuticals. The strategic functionalization of the pyrimidine ring is a critical endeavor in the pursuit of novel therapeutic agents. 4-tert-butyl-6-chloropyrimidine emerges as a valuable building block, offering a unique combination of steric and electronic properties that can be exploited for the synthesis of diverse molecular architectures. The presence of the bulky tert-butyl group can enhance metabolic stability and modulate receptor binding, while the reactive chlorine atom at the 6-position serves as a versatile handle for a variety of chemical transformations.
Physicochemical and Spectroscopic Properties
While comprehensive experimental data for 4-tert-butyl-6-chloropyrimidine is not extensively reported in publicly available literature, its properties can be reliably predicted based on its structure and comparison with related compounds.
Core Chemical Identifiers
| Property | Value | Source |
| IUPAC Name | 4-tert-butyl-6-chloropyrimidine | PubChem[1] |
| CAS Number | 3435-24-3 | PubChem[1] |
| Molecular Formula | C₈H₁₁ClN₂ | PubChem[1] |
| Molecular Weight | 170.64 g/mol | PubChem[1] |
| Canonical SMILES | CC(C)(C)C1=CC(=NC=N1)Cl | PubChem[1] |
| InChI Key | ILJAKOSYYVOLQH-UHFFFAOYSA-N | PubChem[1] |
Predicted Physicochemical Data
| Property | Predicted Value | Source |
| XLogP3-AA | 2.9 | PubChem[1] |
| Topological Polar Surface Area | 25.8 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Melting Point | Not available (likely a low-melting solid or oil) | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran; poorly soluble in water. | General Chemical Principles |
Predicted Spectroscopic Profile
Direct experimental spectra for 4-tert-butyl-6-chloropyrimidine are not readily found. However, a predicted spectroscopic profile can be inferred from its structure and data from analogous compounds.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 8.8-8.6 (s, 1H, pyrimidine H-2)
-
δ 7.2-7.0 (s, 1H, pyrimidine H-5)
-
δ 1.35 (s, 9H, -C(CH₃)₃)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~175 (C-4)
-
δ ~162 (C-6)
-
δ ~158 (C-2)
-
δ ~115 (C-5)
-
δ ~38 (quaternary C of tert-butyl)
-
δ ~29 (CH₃ of tert-butyl)
-
-
Mass Spectrometry (EI):
-
Expected molecular ion (M⁺) peak at m/z 170, with a characteristic M+2 peak at m/z 172 (ratio ~3:1) due to the ³⁵Cl and ³⁷Cl isotopes.
-
A prominent fragment corresponding to the loss of a methyl group ([M-15]⁺) at m/z 155.
-
A fragment corresponding to the loss of the tert-butyl group ([M-57]⁺) at m/z 113.
-
-
Infrared (IR) Spectroscopy:
-
C=N stretching vibrations in the 1600-1500 cm⁻¹ region.
-
C-H stretching of the tert-butyl group around 2960 cm⁻¹.
-
C-Cl stretching in the 800-600 cm⁻¹ region.
-
Synthesis of 4-Tert-butyl-6-chloropyrimidine
A plausible and efficient synthesis of 4-tert-butyl-6-chloropyrimidine can be designed by analogy to the preparation of structurally related compounds, such as 4-tert-butyl-2-chloropyridine.[2] This approach involves the directed ortho-metalation of 4-tert-butylpyrimidine followed by chlorination.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 4-tert-butyl-6-chloropyrimidine.
Detailed Experimental Protocol (Proposed)
Disclaimer: This is a proposed protocol based on analogous reactions and should be optimized for safety and yield in a laboratory setting.
Materials:
-
4-tert-Butylpyrimidine
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Hexachloroethane (C₂Cl₆)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 4-tert-butylpyrimidine (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add TMEDA (1.2 eq) to the solution.
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the resulting solution for 1-2 hours at this temperature.
-
In a separate flask, prepare a solution of hexachloroethane (1.2 eq) in anhydrous THF.
-
Slowly add the hexachloroethane solution to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 4-tert-butyl-6-chloropyrimidine.
Chemical Reactivity and Synthetic Applications
The reactivity of 4-tert-butyl-6-chloropyrimidine is dominated by the presence of the electron-deficient pyrimidine ring and the labile chlorine atom, making it an excellent substrate for nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SₙAr)
The chlorine atom at the 6-position is readily displaced by a variety of nucleophiles. The electron-withdrawing nature of the pyrimidine nitrogens activates the C-6 position towards nucleophilic attack.
Caption: General scheme for SₙAr reactions.
Explanatory Insights: The choice of base and solvent is crucial for the success of SₙAr reactions. For amine nucleophiles, a non-nucleophilic base like potassium carbonate or triethylamine is often sufficient. For less reactive nucleophiles like alcohols and thiols, a stronger base such as sodium hydride may be required to generate the corresponding alkoxide or thiolate in situ. Polar aprotic solvents like DMF or DMSO are typically used to facilitate the reaction.
Suzuki-Miyaura Cross-Coupling
4-tert-butyl-6-chloropyrimidine is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds with aryl or vinyl boronic acids. This reaction is a powerful tool for the synthesis of biaryl and heteroaryl compounds.
Caption: Suzuki-Miyaura cross-coupling reaction.
Field-Proven Insights: The success of a Suzuki coupling often depends on the catalyst system. For electron-rich chloropyrimidines, a palladium(0) catalyst such as tetrakis(triphenylphosphine)palladium(0) is a good starting point. The choice of base is also critical; carbonates such as potassium carbonate or cesium carbonate are commonly employed. The reaction is typically carried out in a mixture of an organic solvent like dioxane or toluene and water.
Applications in Drug Discovery and Medicinal Chemistry
While direct applications of 4-tert-butyl-6-chloropyrimidine in marketed drugs are not prominently documented, its value as a synthetic intermediate is significant. The pyrimidine scaffold is a well-established pharmacophore in a multitude of therapeutic areas.
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted pyrimidine core that mimics the adenine ring of ATP, enabling competitive binding to the enzyme's active site. The ability to introduce diverse substituents at the 6-position of 4-tert-butyl-6-chloropyrimidine makes it an attractive starting material for the synthesis of novel kinase inhibitor libraries.
-
Anti-inflammatory Agents: Certain pyrimidine derivatives have been shown to exhibit anti-inflammatory properties, for instance, through the inhibition of cyclooxygenase (COX) enzymes. The structural features of 4-tert-butyl-6-chloropyrimidine could be exploited to design novel anti-inflammatory agents.
-
Other Therapeutic Areas: The versatility of the pyrimidine ring has led to its incorporation into drugs for a wide range of conditions, including cancer, viral infections, and cardiovascular diseases. The unique substitution pattern of 4-tert-butyl-6-chloropyrimidine provides a platform for the exploration of new chemical space in these and other therapeutic areas.
Safety and Handling
4-tert-butyl-6-chloropyrimidine should be handled with appropriate safety precautions in a laboratory setting. Based on data for similar compounds, it is likely to be an irritant to the skin and eyes.
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, rinse immediately with plenty of water.
Conclusion
4-tert-butyl-6-chloropyrimidine is a valuable and versatile building block in organic synthesis, particularly for applications in medicinal chemistry. Its unique combination of a bulky tert-butyl group and a reactive chlorine atom on a pyrimidine core provides a rich platform for the generation of diverse and complex molecules. While detailed experimental data for this specific compound is somewhat limited in the public domain, its properties and reactivity can be confidently predicted based on established chemical principles and data from analogous structures. This guide provides a solid foundation for researchers and drug development professionals to effectively utilize 4-tert-butyl-6-chloropyrimidine in their synthetic endeavors.
References
-
PubChem. (n.d.). 4-Chloro-6-(1,1-dimethylethyl)pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). A kind of preparation method of 4- tert-butyl -2- chloropyridine and 4 -.
4-Tert-butyl-6-chloropyrimidine
Meisenheimer Complex
Substituted Product


